molecular formula C9H15BrN2 B13523312 4-(3-Bromo-2-methylpropyl)-1-ethyl-1h-pyrazole

4-(3-Bromo-2-methylpropyl)-1-ethyl-1h-pyrazole

Cat. No.: B13523312
M. Wt: 231.13 g/mol
InChI Key: FCEDHDPTWJVXSS-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-methylpropyl)-1-ethyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom and a methyl group on the propyl side chain, as well as an ethyl group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-methylpropyl)-1-ethyl-1H-pyrazole typically involves the reaction of 3-bromo-2-methylpropyl bromide with 1-ethyl-1H-pyrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-methylpropyl)-1-ethyl-1H-pyrazole undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the pyrazole ring to a dihydropyrazole.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-(3-azido-2-methylpropyl)-1-ethyl-1H-pyrazole, while oxidation with potassium permanganate produces 4-(3-hydroxy-2-methylpropyl)-1-ethyl-1H-pyrazole.

Scientific Research Applications

4-(3-Bromo-2-methylpropyl)-1-ethyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-methylpropyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylpropene: A related compound with a similar bromine and methyl substitution pattern.

    4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole: Another compound with a similar side chain but a different heterocyclic ring.

    1-(3-Bromo-2-methylpropyl)-4-isopropylazepane: A compound with a similar bromine and methyl substitution but a different ring structure.

Uniqueness

4-(3-Bromo-2-methylpropyl)-1-ethyl-1H-pyrazole is unique due to its specific combination of a pyrazole ring with a bromine-substituted propyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H15BrN2

Molecular Weight

231.13 g/mol

IUPAC Name

4-(3-bromo-2-methylpropyl)-1-ethylpyrazole

InChI

InChI=1S/C9H15BrN2/c1-3-12-7-9(6-11-12)4-8(2)5-10/h6-8H,3-5H2,1-2H3

InChI Key

FCEDHDPTWJVXSS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CC(C)CBr

Origin of Product

United States

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